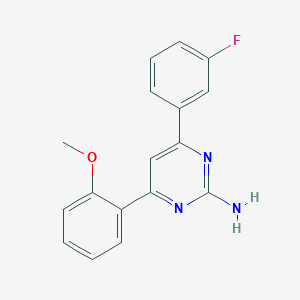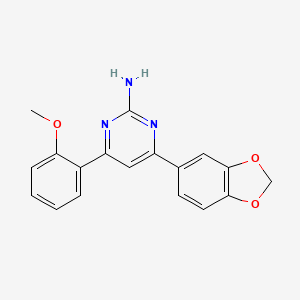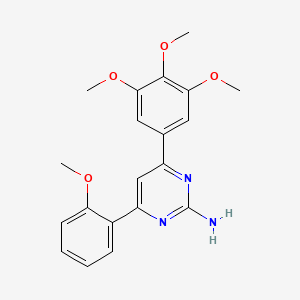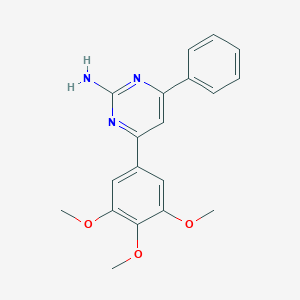
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide proceeded smoothly to afford a common intermediate .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .科学的研究の応用
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in drug design. This compound can be used to study the effects of drugs on biological systems, such as enzymes, receptors, and transporters. It can also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolism and distribution. Additionally, this compound can be used to study the effects of drugs on the central nervous system, as well as their potential for abuse and addiction.
作用機序
Target of Action
The compound 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a derivative of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group, a critical component of this compound, plays a crucial role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a key process in cell division . Furthermore, the TMP group has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation .
Biochemical Pathways
The TMP group affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . By inhibiting Hsp90, it disrupts the proper folding of proteins, leading to the degradation of misfolded proteins . By inhibiting TrxR, it disrupts the redox balance within the cell, leading to oxidative stress .
Pharmacokinetics
Compounds containing the tmp group are known to exhibit diverse bioactivity effects, suggesting that they may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of cell division due to the disruption of tubulin polymerization . This leads to cell death, particularly in rapidly dividing cells such as cancer cells . Additionally, the compound triggers caspase activation by a possible oxidative mechanism .
実験室実験の利点と制限
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is an advantageous compound for laboratory experiments due to its high solubility in both water and organic solvents. Additionally, it has been shown to be stable in a variety of conditions, making it suitable for a wide range of experiments. However, it is important to note that this compound is a synthetic compound, and therefore its effects may not be the same as those of naturally occurring compounds.
将来の方向性
There are a number of potential future directions for research involving 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. These include further investigation into its mechanism of action, its potential for drug design, and its effects on various biological systems. Additionally, further research could be done to explore its potential applications in the treatment of diseases and disorders, such as depression, anxiety, and epilepsy. Finally, research could also be done to explore its potential as an anti-cancer agent, as well as its potential for use as a psychostimulant.
合成法
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the reaction of 4-chloropyrimidine with 3,4,5-trimethoxybenzaldehyde, which yields 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aldehyde. This intermediate can then be oxidized with chromium trioxide to form this compound.
特性
IUPAC Name |
4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZPUFIHORAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

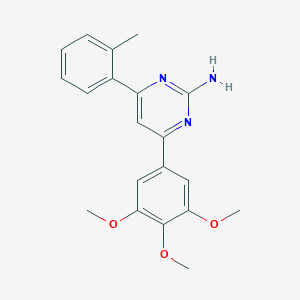

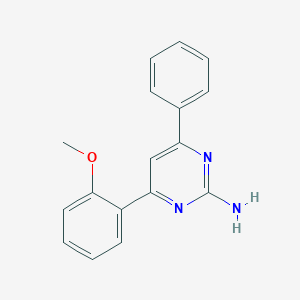
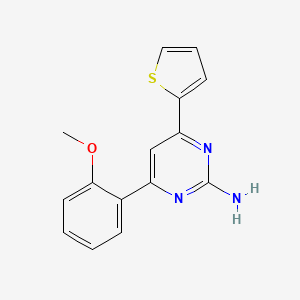
![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
